4-Hydroxy-3-methyl-2-butanone

Description

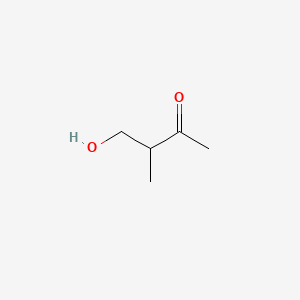

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSRECWZBBJOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871018 | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-64-4 | |

| Record name | 4-Hydroxy-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3393-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Classification of 4 Hydroxy 3 Methyl 2 Butanone

IUPAC and Common Naming Conventions

The systematic name for the compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 4-hydroxy-3-methylbutan-2-one . thermofisher.comnih.gov This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is a four-carbon chain (butane). The presence of a ketone functional group at the second carbon position is indicated by the "-2-one" suffix. A hydroxyl group (-OH) is located at the fourth carbon, and a methyl group (-CH3) is at the third carbon, leading to the full IUPAC name.

In addition to its systematic IUPAC name, 4-Hydroxy-3-methyl-2-butanone is known by several common or trivial names. These include:

3-(Hydroxymethyl)-2-butanone nist.gov

1-Hydroxy-2-methyl-3-butanone

The Chemical Abstracts Service (CAS) has assigned the registry number 3393-64-4 to this compound. thermofisher.comnist.gov

| Identifier Type | Identifier |

| IUPAC Name | 4-hydroxy-3-methylbutan-2-one thermofisher.comnih.gov |

| CAS Number | 3393-64-4 thermofisher.comnist.gov |

| Molecular Formula | C5H10O2 thermofisher.com |

Structural Isomerism and Stereochemical Considerations

The molecular formula C5H10O2 can represent several structural isomers, which are compounds with the same molecular formula but different structural formulas. Examples of structural isomers of this compound include 4-hydroxy-3,3-dimethyl-2-butanone, 1-hydroxy-3-methyl-2-butanone, and others with different carbon skeletons or functional group positions.

This compound possesses a chiral center at the third carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH2OH), and an acetyl group (-COCH3). The presence of this single stereocenter means that the compound can exist as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other.

The two enantiomers are designated as (R)-4-hydroxy-3-methyl-2-butanone and (S)-4-hydroxy-3-methyl-2-butanone, based on the Cahn-Ingold-Prelog priority rules.

If a second chiral center were present in the molecule, diastereomers would also be possible. Diastereomers are stereoisomers that are not mirror images of each other. However, for this compound with its single chiral center, only enantiomeric forms exist.

Due to the presence of a chiral center, solutions of the individual enantiomers of this compound are optically active. This means they have the ability to rotate the plane of plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out.

The specific optical rotation is a characteristic physical property of a chiral compound. The significance of these optically active forms lies in their differential interactions with other chiral molecules, which is a fundamental concept in stereochemistry and is of particular importance in biological systems and asymmetric synthesis. For instance, the biological activity of a chiral molecule can be highly dependent on its stereochemistry, with one enantiomer often exhibiting a desired effect while the other may be inactive or have a different, sometimes undesirable, effect.

Classification as a Beta-Hydroxy Ketone

This compound is classified as a beta-hydroxy ketone. nih.govguidechem.comechemi.com This classification is based on the relative positions of the hydroxyl (-OH) group and the ketone (C=O) group within the molecule's carbon skeleton.

In the structure of this compound, the carbonyl carbon of the ketone group is at position 2. The carbon atom adjacent to the carbonyl carbon (at position 3) is referred to as the alpha-carbon. The next carbon in the chain (at position 4) is the beta-carbon. Since the hydroxyl group is attached to this beta-carbon, the compound is categorized as a beta-hydroxy ketone.

The beta-hydroxy ketone motif is a common structural feature in organic chemistry and is found in many important molecules.

Synthesis and Reaction Methodologies of 4 Hydroxy 3 Methyl 2 Butanone

Conventional Synthetic Routes

Conventional methods for synthesizing hydroxy ketones often rely on foundational organic reactions that build the carbon skeleton and introduce the necessary functional groups.

Aldol (B89426) Condensation Reactions

The aldol condensation is a cornerstone reaction for forming carbon-carbon bonds and is a primary method for producing β-hydroxy ketones. The synthesis of the closely related compound, 4-hydroxy-2-butanone (B42824), is commonly achieved through the aldol condensation of acetone (B3395972) and formaldehyde. semanticscholar.orgacs.orgnih.gov This reaction is typically conducted in the liquid phase with an alkaline catalyst, though methods using ionic liquids or operating in a supercritical state have also been developed. semanticscholar.orgacs.org

For the synthesis of 4-hydroxy-3-methyl-2-butanone, a similar strategy would be employed, substituting acetone with methyl ethyl ketone (2-butanone). The reaction would proceed via the formation of an enolate from methyl ethyl ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Proposed Reaction Scheme:

Reactants: Methyl Ethyl Ketone and Formaldehyde

Product: this compound

Various conditions have been explored for the analogous synthesis of 4-hydroxy-2-butanone, which inform potential approaches for the target compound.

| Catalyst/Condition | Phase | Key Findings for 4-hydroxy-2-butanone Synthesis | Reference |

|---|---|---|---|

| Alkaline Catalyst | Liquid | Traditional method, but can produce significant wastewater. | semanticscholar.orgnih.gov |

| Ionic Liquid | Liquid | Improves selectivity for the desired product. | semanticscholar.orgnih.gov |

| Vanadium Phosphate | Gas | Allows for gas-phase reaction, but catalyst deactivation can occur. | semanticscholar.orgacs.org |

| Supercritical State | Supercritical Fluid | Fast, high-yield, and can be autocatalytic without needing an additional catalyst. | semanticscholar.orgacs.org |

Dehydrogenation of Diols

The selective oxidation of a diol is a direct method for synthesizing hydroxy ketones. The gas-phase synthesis of 4-hydroxy-2-butanone has been successfully demonstrated through the catalytic dehydrogenation of 1,3-butanediol (B41344). osti.gov This process involves the selective oxidation of the secondary alcohol group of the diol to a ketone while leaving the primary alcohol group intact.

To synthesize this compound, the corresponding diol precursor would be 3-methyl-1,2-butanediol. The dehydrogenation would selectively target the secondary alcohol at the C2 position. Studies on the analogous reaction with 1,3-butanediol found that copper-containing heterogeneous catalysts exhibited the highest activity, achieving up to 90% selectivity for 4-hydroxy-2-butanone at 120°C under atmospheric pressure. osti.gov

Hydration of Propargylic Alcohols

The hydration of alkynes is a classic method for synthesizing ketones. Specifically, the hydration of propargylic alcohols can yield α-hydroxy ketones. For instance, the hydration of 2-methyl-3-butyn-2-ol (B105114) is known to produce the isomeric compound 3-hydroxy-3-methyl-2-butanone (B89657). chegg.com This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne bond, leading to the formation of an enol intermediate that tautomerizes to the ketone. chegg.com

Synthesizing this compound via this route would require the anti-Markovnikov hydration of an appropriate propargylic alcohol, which is generally more challenging and requires specific catalytic systems to achieve.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Metal-Catalyzed Reactions

Metal catalysts are crucial in many synthetic transformations, including the dehydrogenation of diols. As mentioned, the synthesis of 4-hydroxy-2-butanone from 1,3-butanediol is effectively catalyzed by heterogeneous copper-based catalysts. osti.gov In a similar vein, the selective dehydrogenation of 2,3-butanediol (B46004) to 3-hydroxybutanone (acetoin) has been extensively studied using commercial copper-based catalysts, achieving high conversion and selectivity. These findings suggest that a copper-catalyzed dehydrogenation of 3-methyl-1,2-butanediol would be a viable and effective route to this compound.

| Reaction | Catalyst Type | Typical Conditions | Selectivity/Conversion | Reference |

|---|---|---|---|---|

| 1,3-Butanediol to 4-Hydroxy-2-butanone | Copper-containing | 120°C, Atmospheric Pressure, Gas Phase | Up to 90% Selectivity | osti.gov |

| 2,3-Butanediol to 3-Hydroxybutanone | Commercial Copper-based | 250-270°C, 0.2 MPa | >96% Selectivity, >65% Conversion |

Organocatalysis and Enzyme-Mediated Synthesis

Organocatalysis and biocatalysis represent frontiers in green chemistry, offering pathways that avoid heavy metals and often provide high stereoselectivity. The Morita-Baylis-Hillman reaction, an organocatalyzed carbon-carbon bond formation, has been used to synthesize unsaturated hydroxy ketones like 3-(Hydroxymethyl)but-3-en-2-one, using catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO). chemicalbook.com This demonstrates the potential of organocatalysts to construct the core skeleton of such molecules.

Enzyme-mediated synthesis offers another powerful tool. While the direct enzymatic synthesis of this compound is not widely documented, related research has shown high efficiency. For example, the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with high conversion and excellent stereospecificity using a carbonyl reductase enzyme from the yeast Candida krusei. nih.gov This biocatalytic transformation highlights the compatibility of this class of molecules with enzymatic systems, suggesting that a reverse reaction—the enzymatic oxidation of a diol—or an enzyme-catalyzed aldol reaction could be feasible synthetic strategies.

Ionic Liquid and CO2 Co-catalysis

The hydration of propargylic alcohols presents a green chemistry route for synthesizing α-hydroxy ketones, such as this compound. nih.gov A novel, metal-free method utilizes a dual catalytic system of a task-specific ionic liquid (IL) and carbon dioxide (CO2). nih.govresearchgate.net In this system, CO2 acts as a cocatalyst, exhibiting a synergistic effect with the ionic liquid to facilitate the reaction. nih.gov

A particularly effective ionic liquid for this process is tetrabutylphosphonium (B1682233) imidazolate ([Bu4P][Im]). nih.govresearchgate.net The reaction proceeds smoothly under atmospheric pressure of CO2, converting a range of propargylic alcohols into their corresponding α-hydroxy ketones with good to excellent yields. nih.gov

The proposed mechanism involves the initial activation of CO2 by the anion of the ionic liquid. This activated complex then reacts with the propargylic alcohol to form an α-alkylidene cyclic carbonate as a key intermediate. This intermediate is subsequently hydrolyzed, catalyzed by the ionic liquid, to yield the α-hydroxy ketone and release the CO2. nih.gov This process is noteworthy as CO2 is involved in the reaction pathway but is not consumed, effectively playing the role of a catalyst. nih.gov

The use of an ionic liquid like [Bu4P][Im] offers several advantages, including high thermal and chemical stability, negligible vapor pressure, and the ability to be easily recovered and reused without a significant loss of activity. nih.gov This catalytic system represents a more environmentally friendly and highly efficient alternative to traditional metal-based catalysts for the synthesis of α-hydroxy ketones. nih.govresearchgate.net

Hydration of Various Propargylic Alcohols using [Bu4P][Im]/CO2 Catalyst

| Entry | Propargylic Alcohol | Product | Time (h) | Yield (%) |

| 1 | 2-Methyl-3-butyn-2-ol | 3-Hydroxy-3-methyl-2-butanone | 7 | 92 |

| 2 | 3-Methyl-1-pentyn-3-ol | 3-Hydroxy-3-methyl-2-pentanone | 24 | 77 |

| 3 | 3-Methyl-1-pentyn-3-ol | 3-Hydroxy-3-methyl-2-pentanone | 48 | 93 |

This table is based on data from the hydration of various propargylic alcohols over the [Bu4P][Im]/CO2 catalyst. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicaljournals.comijnrd.org The synthesis of this compound can be approached through several green chemistry principles to enhance its environmental sustainability.

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant tool in green chemistry, offering rapid and efficient synthesis of various organic compounds. chemicaljournals.com This technique utilizes the selective absorption of microwave energy by polar molecules, leading to rapid heating and a dramatic reduction in reaction times, often from hours to minutes. chemicaljournals.com

The advantages of MAOS over conventional heating methods include:

Rate enhancement: Reactions are significantly faster. pharmacophorejournal.com

Higher yields: Often results in improved product yields. ijnrd.org

Cleaner reactions: Reduced side reactions and minimal waste production. chemicaljournals.com

Energy efficiency: Direct heating of the reaction mixture is more energy-efficient. chemicaljournals.com

While a specific MAOS procedure for this compound is not detailed in the provided context, the principles can be applied. For instance, the Claisen-Schmidt condensation, used to synthesize chalcones from hydroxyacetophenones, has been successfully performed using microwave irradiation, demonstrating the applicability of MAOS to similar ketone-containing structures. pharmacophorejournal.comscielo.org.bo Such methods often proceed quickly and can sometimes be conducted without a solvent, further enhancing their green credentials. chemicaljournals.com

Environmentally Benign Solvents and Reagents

The choice of solvents is a critical aspect of green chemistry, as they often constitute a large portion of the waste generated in a chemical process. researchgate.net Traditional solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various aromatic hydrocarbons are often toxic and hazardous. merckmillipore.com

Greener alternatives include:

Polyethylene glycols (PEGs): These can serve as substitutes for DMF and DMSO, offering higher boiling points, lower vapor pressure, and increased biodegradability. merckmillipore.com

Carbonates: Ethylene carbonate and propylene (B89431) carbonate are viable alternatives to DMF and N-Methyl-2-pyrrolidone (NMP). merckmillipore.com

Siloxanes: Volatile methyl siloxanes like octamethyl-trisiloxane can replace aromatic hydrocarbons such as xylene and toluene. merckmillipore.com

Water: When feasible, water is an ideal green solvent due to its non-toxic and non-flammable nature. researchgate.net

In the context of synthesizing this compound and its analogues, employing such benign solvents can significantly reduce the environmental impact of the process. researchgate.net For example, a synthesis method for 4-hydroxy-2-butanone uses a water entrainer like n-hexane or cyclohexane, and the main byproduct is water, making the post-reaction treatment simpler and less polluting. google.com

Derivatization and Analogue Synthesis

Synthesis of Related Hydroxyketones

The synthesis of analogues to this compound often involves stereoselective methods to control the chirality of the resulting hydroxyketones. One approach is the Sharpless asymmetric dihydroxylation of silyl (B83357) enol ethers. For example, 3-hydroxy-5-methyl-2-hexanone (B67359) and 3-hydroxy-2-pentanone have been prepared in their (S) and (R) forms using this method with AD-mix-α and AD-mix-β, respectively. researchgate.net

Another strategy involves the asymmetric epoxidation of an enone followed by hydrogenolysis. This has been successfully applied to the synthesis of (S)- and (R)-3-hydroxy-4-phenyl-2-butanone with high enantiomeric excess. researchgate.net The epoxidation is carried out using a chiral catalyst, and the subsequent reduction of the epoxyketone yields the desired optically active α-hydroxy ketone. researchgate.net

These methodologies highlight the ability to synthesize a variety of structurally related hydroxyketones with controlled stereochemistry, which is crucial for applications where specific isomers are required.

Synthesis of Chiral α-Hydroxy Ketones via Sharpless Asymmetric Dihydroxylation

| Starting Ketone | Silyl Enol Ether Intermediate | Reagent | Product | Yield (%) | Enantiomeric Excess (%) |

| 5-Methyl-2-hexanone | 4-Dimethyl-1-pentenyl trimethylsilyl (B98337) ether | AD-mix-α | (S)-3-Hydroxy-5-methyl-2-hexanone | 71.8 | 68.6 |

| 5-Methyl-2-hexanone | 4-Dimethyl-1-pentenyl trimethylsilyl ether | AD-mix-β | (R)-3-Hydroxy-5-methyl-2-hexanone | 76.9 | 77.2 |

| 2-Pentanone | Not specified | AD-mix-α | (S)-3-Hydroxy-2-pentanone | 65.4 | 77.2 |

| 2-Pentanone | Not specified | AD-mix-β | (R)-3-Hydroxy-2-pentanone | 71.9 | 84.9 |

This table is based on data from the synthesis of chiral α-hydroxy ketones. researchgate.net

Formation of Nitrogen and Sulfur Heterocycles

Hydroxyketones like this compound can serve as precursors for the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. nih.govresearchgate.net These heterocycles are of significant interest due to their presence in a wide range of biologically active molecules and materials. nih.gov

The reaction of 3-hydroxy-2-butanone, a close analogue, with ammonium (B1175870) sulfide (B99878) has been studied to characterize the formation of volatile compounds. nih.gov This reaction can lead to the formation of various sulfur and nitrogen-containing intermediates. At elevated temperatures (above 100°C), tetramethylpyrazine was identified as the major product. nih.gov

The synthesis of more complex heterocyclic systems can be achieved through multi-step reaction sequences. For instance, novel pyrazoline and thiazole (B1198619) derivatives containing ferrocenyl groups have been synthesized, demonstrating the versatility of ketone-based starting materials in constructing elaborate heterocyclic structures. researchgate.net The general strategy often involves the condensation of the ketone with a suitable nitrogen and/or sulfur-containing reagent, followed by cyclization to form the desired heterocyclic ring. researchgate.netmdpi.com

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcones, which are α,β-unsaturated ketones, is commonly achieved through the Claisen-Schmidt condensation reaction. derpharmachemica.comscispace.com This reaction involves the condensation of an aldehyde or ketone that possesses an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen, typically in the presence of a base or acid catalyst. derpharmachemica.comwikipedia.org

While direct synthesis examples starting from this compound are not extensively detailed in the provided search results, the general mechanism allows for its potential use. As a ketone with α-hydrogens, this compound could react with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions. The base would deprotonate the α-carbon, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct would yield the chalcone derivative.

For comparison, similar syntheses have been successfully performed using related precursors. For instance, 4-hydroxy-3-methylchalcone has been synthesized from 4-hydroxy-3-methylbenzaldehyde (B106927) and acetophenone (B1666503) in a basic medium, yielding a yellow solid. researchgate.net Another study reported the microwave-assisted synthesis of 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone from 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone and benzaldehyde (B42025) in an alkaline medium, demonstrating the versatility of the Claisen-Schmidt condensation. scielo.org.bo

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation Data based on analogous reactions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-3-methylbenzaldehyde | Acetophenone | Base | 4-hydroxy-3-methylchalcone | 40% | researchgate.net |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | Benzaldehyde | 10% aq. NaOH, Microwave | 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone | Good | scielo.org.bo |

Reaction Kinetics and Mechanisms

Gas-Phase Reactions with Atmospheric Radicals (e.g., OH, Cl atoms)

The atmospheric fate of volatile organic compounds like this compound is largely determined by their reaction rates with atmospheric oxidants such as the hydroxyl radical (OH) and chlorine (Cl) atoms. Kinetic studies on structurally similar hydroxy ketones provide insight into the expected reactivity.

Reaction with OH Radicals: The gas-phase reaction of hydroxy ketones with OH radicals is a crucial atmospheric removal process. nih.govresearchgate.net For the related compound 3-hydroxy-3-methyl-2-butanone (3H3M2B), the rate constant for its reaction with OH has been determined over a wide temperature range (278–830 K). nih.govacs.org The reaction proceeds via two pathways: the formation of a hydrogen-bonded prereactive complex and direct H-atom abstraction. nih.govacs.org At temperatures between 278-400 K, the rate constant (k₁) is described by the expression k₁= 5.44 × 10⁻⁴¹T⁹·⁷exp(2820/T) cm³ molecule⁻¹ s⁻¹. nih.govacs.org

For 4-hydroxy-2-butanone (4H2BN), the temperature-dependent rate coefficient for its reaction with OH radicals was found to be k(T) = [(2.09 ± 0.24) × 10⁻¹²] exp[−(409 ± 15)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 298–363 K. acs.org These studies suggest that the primary reaction mechanism is hydrogen abstraction. ias.ac.in

Reaction with Cl Atoms: Reactions with chlorine atoms can also be a significant degradation pathway, especially in marine or coastal environments. copernicus.org The rate coefficient for the gas-phase reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms was determined at 298 ± 2 K to be (1.13 ± 0.17) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov The major products identified were acetic acid and 2,3-butanedione, indicating that the reaction proceeds via H-atom abstraction from different sites on the molecule. nih.gov For 4-hydroxy-2-butanone, the reaction with Cl atoms is even faster, with a temperature-dependent rate coefficient of k(T) = [(1.52 ± 0.86) × 10⁻²⁶]T⁵ exp[(2474 ± 450)/T] cm³ molecule⁻¹ s⁻¹. acs.org

Table 2: Rate Coefficients for Gas-Phase Reactions of Structurally Similar Hydroxy Ketones

| Compound | Radical | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| 3-hydroxy-3-methyl-2-butanone | OH | 278-400 | 5.44 × 10⁻⁴¹T⁹·⁷exp(2820/T) | nih.govacs.org |

| 4-hydroxy-2-butanone | OH | 298-363 | (2.09 ± 0.24) × 10⁻¹² exp[−(409 ± 15)/T] | acs.org |

| 3-hydroxy-3-methyl-2-butanone | Cl | 298 | (1.13 ± 0.17) × 10⁻¹⁰ | nih.gov |

| 4-hydroxy-2-butanone | Cl | 298-363 | (1.52 ± 0.86) × 10⁻²⁶T⁵ exp[(2474 ± 450)/T] | acs.org |

Theoretical Studies on Reaction Mechanisms (e.g., DFT)

Density Functional Theory (DFT) is a computational method used to investigate reaction mechanisms, geometries of transition states, and activation energies. researchgate.net Theoretical studies on the reaction of 3-hydroxy-3-methyl-2-butanone with OH radicals have been performed to elucidate the dominant reaction pathways. rsc.org These calculations show that the reaction proceeds via hydrogen abstraction and that the most favorable pathway is the abstraction of a hydrogen atom from the methyl group adjacent to the hydroxyl group, due to a lower activation barrier. rsc.org

Another DFT study investigated the mechanism of the reaction between 3-hydroxy-3-methyl-2-butanone and malononitrile (B47326) catalyzed by lithium ethoxide. researchgate.net The calculations were performed at the B3LYP/6-31G(d) level to determine the geometries of reactants, intermediates, transition states, and products. The study confirmed the reaction processes through vibrational and Intrinsic Reaction Coordinate (IRC) analyses, identifying the rate-determining step and its activation energy. researchgate.net Such theoretical studies are crucial for understanding complex reaction mechanisms at a molecular level.

Vinyl Cation Rearrangements

Vinyl cations are reactive intermediates characterized by a positive charge on a double-bonded carbon atom. wikipedia.org They are known to undergo rapid rearrangements, which can be broadly classified into two types: migrations into the double bond to form a more stable allylic cation, and rearrangements via the double bond to form an isomeric vinyl cation. wikipedia.org

The formation of a vinyl cation from this compound or its derivatives could potentially occur under strongly acidic conditions or during the solvolysis of a corresponding vinyl halide or triflate. For example, protonation of the hydroxyl group followed by the loss of water could, in principle, lead to a carbocation that might rearrange. However, a more plausible route to a vinyl cation would be from a derivative, such as a vinyl triflate.

Once formed, these intermediates are prone to 1,2-hydride or 1,2-alkyl shifts. wikipedia.org In the context of a vinyl cation derived from the enol form of this compound, a 1,2-hydride or 1,2-methyl shift could occur to yield a more stable carbocation. The specific rearrangement pathway is highly dependent on the substituents and the reaction conditions. wikipedia.org While specific studies on vinyl cation rearrangements involving this compound are not detailed in the search results, the general principles of carbocation chemistry suggest that such rearrangements are a mechanistic possibility in related reactions. uvm.edu

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chalcone |

| Benzaldehyde |

| Acetophenone |

| 4-hydroxy-3-methylchalcone |

| 4-hydroxy-3-methylbenzaldehyde |

| 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone |

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone |

| 3-hydroxy-3-methyl-2-butanone |

| 4-hydroxy-2-butanone |

| Acetic acid |

| 2,3-butanedione |

| Malononitrile |

| Lithium ethoxide |

Biological Activities and Mechanistic Studies of 4 Hydroxy 3 Methyl 2 Butanone and Its Analogues

Role in Microbial Metabolism and Fermentation Pathways

The compound 3-hydroxy-2-butanone, commonly known as acetoin (B143602), is a critical metabolic intermediate in the fermentation pathways of numerous microorganisms. It is a central component of the 2,3-butanediol (B46004) (BDO) pathway, which serves as an alternative to mixed-acid fermentation, particularly under anaerobic or microaerobic conditions. nih.govplos.org This pathway is significant for preventing the excessive acidification of the cytoplasm and the environment by converting acidic products into the more neutral compounds acetoin and 2,3-butanediol. nih.govnih.gov

The 2,3-butanediol pathway begins with the condensation of two pyruvate (B1213749) molecules, a key product of glycolysis. plos.orgucl.ac.uk This reaction is catalyzed by the enzyme α-acetolactate synthase to form α-acetolactate. nih.govucl.ac.uk Subsequently, α-acetolactate is decarboxylated by α-acetolactate decarboxylase to produce acetoin (3-hydroxy-2-butanone). plos.orgucl.ac.uk Acetoin can then be reversibly reduced to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase. nih.govplos.org This final step is crucial for regenerating NAD+ from NADH, which helps maintain the cell's redox balance. The genes encoding these enzymes are often referred to as bud genes. plos.org Volatile compounds produced by this pathway have been recognized for their roles as plant growth promoters and insect attractants. nih.govnih.govresearchgate.net

A wide range of bacteria, both Gram-positive and Gram-negative, utilize the 2,3-butanediol pathway to produce acetoin and its derivatives. plos.org Among these are significant plant-associated and pathogenic bacteria.

Klebsiella pneumoniae is a well-known producer of 2,3-butanediol and is considered a natural hyperproducer of this compound. plos.orgnih.govresearchgate.net Metabolic engineering efforts have focused on this bacterium to enhance the production of compounds derived from the 2,3-butanediol pathway. plos.orgnih.gov For instance, by extending its native pathway and introducing a diol dehydratase, engineered K. pneumoniae can convert 2,3-butanediol into 2-butanone. plos.orgnih.govresearchgate.net

Pectobacterium carotovorum , a necrotrophic bacterial pathogen responsible for soft rot diseases in crops like potatoes, also employs the 3-hydroxy-2-butanone pathway. nih.govnih.govresearchgate.net In this organism, the pathway is linked to its virulence. nih.govnih.gov The production of neutral metabolites like acetoin helps to alkalinize the surrounding environment, which is significant because the pectate lyases—enzymes that macerate plant tissue—are most active at an alkaline pH. nih.govnih.gov Studies have shown that disrupting the 2,3-butanediol pathway in P. c. subsp. carotovorum reduces its virulence on potato tubers. nih.govnih.govresearchgate.net

The table below summarizes the microorganisms and their role in the production of 2,3-butanediol pathway intermediates.

| Microorganism | Pathway | Key Product(s) | Significance |

| Klebsiella pneumoniae | 2,3-Butanediol Pathway | Acetoin, 2,3-Butanediol | Natural hyperproducer, used in metabolic engineering for biofuel and chemical production. plos.orgnih.gov |

| Pectobacterium carotovorum | 2,3-Butanediol Pathway | Acetoin | Contributes to virulence by creating an alkaline environment favorable for plant cell wall degrading enzymes. nih.govnih.gov |

Efficient cofactor regeneration is a critical bottleneck for the industrial application of these enzymatic processes, as cofactors like NAD+ and NADP+ are expensive. nih.gov To overcome this, various regeneration systems are employed. These systems can be enzymatic, chemical, electrochemical, or photochemical. researchgate.netmdpi.com In the context of microbial fermentation, the cell's own metabolic network naturally regenerates these cofactors. However, for in vitro or cell-free biocatalytic applications, creating sustainable regeneration systems is crucial. nih.gov This often involves coupling a secondary enzymatic reaction that regenerates the cofactor with the primary reaction of interest. mdpi.com For example, a multi-enzyme cascade can be designed where one enzyme produces the desired product and reduces NAD+ to NADH, while a second enzyme regenerates NAD+ by oxidizing another substrate. mdpi.comnih.gov

Pharmacological Properties of Derivatives (e.g., Zingerone (B1684294), 4-(4-hydroxy-3-methoxyphenyl)-2-butanone)

Zingerone, also known as vanillylacetone or 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, is a phenolic alkanone compound found in ginger (Zingiber officinale). mdpi.comnih.govresearchgate.net It is a derivative of 4-hydroxy-3-methyl-2-butanone and exhibits a range of pharmacological properties, including significant anti-inflammatory and antioxidant effects. nih.govnih.govwisdomlib.org

Zingerone has demonstrated potent anti-inflammatory properties in various studies. nih.govmedtigo.com Its mechanism of action involves the modulation of key inflammatory pathways. Research has shown that zingerone can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. medtigo.combohrium.com

Furthermore, zingerone has been found to suppress the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes and cytokines. researchgate.netnih.gov By downregulating NF-κB activity, zingerone can reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). bohrium.comnih.gov In a study involving a carrageenan-induced inflammation model in rats, zingerone administration significantly reduced paw swelling and decreased the levels of inflammatory markers like COX-2, PGE2, TNF-α, and IL-1β in the paw tissue. bohrium.comnih.gov These findings suggest zingerone may serve as an alternative for the clinical control of inflammation. bohrium.com

Zingerone is a powerful antioxidant, a property attributed to its phenolic structure. mdpi.comresearchgate.netnih.gov It effectively scavenges reactive oxygen species (ROS), free radicals, and other damaging oxidants. mdpi.comresearchgate.netnih.gov One of the ways it achieves this is by inhibiting xanthine (B1682287) oxidase, an enzyme involved in the generation of ROS. mdpi.comnih.gov

Studies have confirmed zingerone's ability to protect against oxidative stress in various models. It has been shown to suppress ferric ascorbate-induced lipid peroxidation and protect DNA from oxidative damage induced by ROS. researchgate.netnih.gov In a study on chronic stress in rats, zingerone administration reversed depression-like behavior by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov This capacity to scavenge free radicals and bolster the body's endogenous antioxidant defenses underscores its potential in mitigating conditions associated with oxidative stress. mdpi.commedtigo.com

The table below summarizes the observed pharmacological effects of Zingerone.

| Pharmacological Effect | Mechanism of Action | Key Research Findings |

| Anti-inflammatory | Inhibition of COX-2 and NF-κB signaling pathways. researchgate.netnih.govmedtigo.combohrium.com | Decreased production of pro-inflammatory mediators including prostaglandins, TNF-α, and IL-1β. bohrium.comnih.gov |

| Antioxidant | Scavenging of reactive oxygen species (ROS) and free radicals; inhibition of xanthine oxidase. mdpi.comnih.gov | Protects against lipid peroxidation and DNA damage; enhances endogenous antioxidant enzymes like SOD and CAT. nih.govnih.gov |

Potential in Disease Modulation (e.g., Alzheimer's, Nephrotoxicity)

While direct studies on this compound's role in Alzheimer's disease or nephrotoxicity are not extensively detailed in current research, the therapeutic potential of structurally similar compounds has been investigated. Analogues of this compound, such as Zingerone (4-(4-hydroxy-3-methylphenyl) butan-2-one), have demonstrated protective effects against oxidative stress and inflammation, which are key pathological mechanisms in both neurodegenerative diseases and kidney damage. nih.govresearchgate.net

Zingerone has been shown to mitigate oxidative stress by enhancing the activity of crucial antioxidant enzymes and reducing peroxidative damage. nih.gov It also suppresses the redox-sensitive transcription factor NF-κB, which plays a significant role in downregulating downstream inflammatory cytokines. nih.govresearchgate.net This modulation of oxidative stress and inflammation pathways suggests that compounds with a butanone structure could be promising candidates for mitigating diseases where these processes are central. For instance, bardoxolone (B1667749) methyl, another compound that modulates oxidative stress pathways, has been studied for its effects on kidney function in patients with chronic kidney disease. researchgate.netcapes.gov.br

Cell Cycle Inhibition Studies

Investigations into analogues of this compound have revealed significant activity in the modulation of the cell cycle. Specifically, a related compound, hydroxyphenyl butanone, has been shown to induce cell cycle arrest in colorectal cancer cell lines. nih.govnih.gov The mechanism of action involves the inhibition of Glycogen Synthase Kinase 3 beta (GSK3β), a key enzyme in the Wnt/β-catenin signaling pathway. nih.gov

This intervention leads to an arrest at the G1-S phase transition of the cell cycle, thereby inhibiting critical malignant processes such as cell proliferation, colony formation, and invasion. nih.govnih.gov Interestingly, the inhibitory effect was found to be more potent at higher concentrations and varied among different tumor cell lines. nih.gov Notably, under similar concentrations, the inhibitory effect on normal colonic epithelial cells was significantly lower than on tumor cells, suggesting a degree of selectivity. nih.gov

Table 1: Effects of Hydroxyphenyl Butanone on Colorectal Cancer Cells

| Cell Line | Effect | Pathway Implicated | Reference |

| HCT116 (Colorectal Cancer) | Induces G1-S phase cell cycle arrest | Wnt/β-catenin | nih.govnih.gov |

| LOVO (Colorectal Cancer) | Inhibits cell proliferation, colony formation, and invasion | Wnt/β-catenin | nih.govnih.gov |

| NCM460 (Normal Colonic Epithelial) | Significantly lower inhibition compared to tumor cells | Not specified | nih.gov |

Interactions with Biological Systems at a Molecular Level

Substrate for Enzymes in Metabolic Pathways

In biochemistry, a metabolic pathway is a series of chemical reactions in a cell, where the product of one enzyme-catalyzed reaction serves as the substrate for the next. wikipedia.org While specific documentation of this compound as a direct substrate for a particular enzyme in a major metabolic pathway is limited, the metabolic processing of similar ketone-containing molecules is well-established. For example, 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) is recognized as a major metabolic product in the biotransformation of the tobacco-specific nitrosamine (B1359907) NNK, indicating that butanone structures are actively processed by metabolic enzymes. researchgate.net These pathways are essential for both the synthesis of complex molecules (anabolism) and their breakdown for energy (catabolism). wikipedia.org

Modulation of Redox Signaling Pathways

There is compelling evidence that analogues of this compound can significantly modulate redox signaling pathways. The compound Zingerone, for instance, has been shown to protect against alloxan-induced diabetes by alleviating oxidative stress. nih.govresearchgate.net Its mechanism involves the enhancement of the body's endogenous antioxidant defenses.

Zingerone treatment has been observed to increase the activity of several key antioxidant enzymes. nih.gov This action helps to restore cellular redox balance and protect against damage induced by reactive oxygen species (ROS). nih.govresearchgate.net The generation of ROS is a normal physiological function, but overproduction, often from enzymes like NADPH oxidases, can lead to cellular damage and pathology. nih.govdartmouth.edu

Table 2: Effect of Zingerone (Analogue) on Antioxidant Enzymes

| Enzyme/Marker | Observed Effect | Biological Role | Reference |

| Superoxide Dismutase (SOD) | Increased activity | Converts superoxide radicals to hydrogen peroxide | nih.gov |

| Catalase (CAT) | Increased activity | Decomposes hydrogen peroxide to water and oxygen | nih.gov |

| Glutathione Peroxidase (GPX) | Increased activity | Reduces hydrogen peroxide and lipid hydroperoxides | nih.gov |

| Reduced Glutathione (GSH) | Increased activity | A major cellular antioxidant | nih.gov |

| NF-κB | Suppressed levels | Transcription factor for pro-inflammatory genes | nih.govresearchgate.net |

Effects on Gene Expression (e.g., NADPH oxidase, iNOS)

The expression of genes involved in inflammation and oxidative stress can be influenced by butanone analogues. NADPH oxidases (Nox) are a family of enzymes dedicated to generating reactive oxygen species (ROS), and their enhanced expression is linked to numerous pathologies. nih.govnih.gov The transcription factor NF-κB is a critical regulator of inflammatory responses and is known to control the expression of genes such as inducible nitric oxide synthase (iNOS).

Studies on the analogue Zingerone have demonstrated its ability to suppress the level of the redox-sensitive transcription factor NF-κB. nih.gov By inhibiting NF-κB, Zingerone can effectively downregulate the expression of downstream inflammatory cytokines and enzymes, which would include iNOS. nih.govresearchgate.net This provides a clear mechanism by which such compounds can exert anti-inflammatory and antioxidant effects at the genetic level, counteracting the cellular damage induced by excessive ROS production from sources like NADPH oxidase. nih.govnih.gov

Precursor Role in Biosynthesis of Complex Molecules

Hydroxy-ketone compounds, including those structurally related to this compound, serve as valuable precursors or intermediates in the synthesis of more complex molecules. sigmaaldrich.com A precursor is a compound that participates in a chemical reaction that produces another compound. unodc.org

For example, the related compound 4-Hydroxy-2-butanone (B42824) is utilized as a starting material in the synthesis of several important molecules, including:

3-buten-2-one: Formed via a dehydration reaction. sigmaaldrich.com

4-methyl-5-hydroxymethylthiazole: A key intermediate in pharmaceutical synthesis. sigmaaldrich.com

(±)-lineatin: A pheromone. sigmaaldrich.com

Mevalonic acid lactone: A precursor in the biosynthesis of terpenes and steroids. sigmaaldrich.com

Furthermore, gamma-butyrolactone (B3396035) (GBL), another related small molecule, is a widely used industrial intermediate for the production of other chemicals like N-methyl-2-pyrrolidone and pyrrolidone. wikipedia.org This demonstrates the utility of the hydroxy-butanone structural motif as a versatile building block in organic synthesis.

Biosynthesis of Mevalonic Acid Lactone

Current scientific literature does not establish a direct role for this compound in the biosynthesis of mevalonic acid lactone. The established biosynthetic pathway to mevalonic acid, a precursor to mevalonic acid lactone, begins with the condensation of three acetyl-CoA molecules. This series of reactions, catalyzed by enzymes such as acetoacetyl-CoA thiolase and HMG-CoA synthase, leads to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced by HMG-CoA reductase to yield mevalonate. Mevalonic acid can subsequently exist in equilibrium with its lactone form, mevalonolactone. Extensive searches of chemical and biological databases have not revealed any studies implicating this compound as a direct precursor or intermediate in this canonical pathway.

Synthesis of Verrucarin

There is no evidence in the available scientific literature to suggest that this compound is involved in the synthesis of verrucarin. Verrucarins belong to the trichothecene (B1219388) class of mycotoxins. Their complex macrocyclic structure is synthesized through a distinct and well-studied biosynthetic pathway. This pathway originates from the isoprenoid pathway, utilizing farnesyl pyrophosphate. A series of enzymatic cyclizations and oxygenations, catalyzed by trichodiene (B1200196) synthase and various cytochrome P450 monooxygenases, leads to the formation of the characteristic trichothecene core. Subsequent esterification with various side chains produces the diverse array of trichothecenes, including verrucarin A and verrucarin J. Mechanistic studies of verrucarin biosynthesis have not identified this compound as an intermediate or precursor.

Analytical Methodologies for 4 Hydroxy 3 Methyl 2 Butanone and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 4-Hydroxy-3-methyl-2-butanone. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for the methyl, methine, and methylene (B1212753) protons. The chemical shifts (δ) are measured in parts per million (ppm). chemicalbook.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (connected to C=O) | 2.206 | Singlet | - |

| CH (methine) | 2.69 - 2.70 | Multiplet | J(C,F)=7.3, J(A,C)=6.8, J(B,C)=4.9, J(E,C)=0.25 |

| CH₂ (methylene) | 3.68, 3.75 | Multiplet | J(A,B)=-11.1 |

| CH₃ (connected to CH) | 1.134 | Doublet | J(C,F)=7.3 |

Data sourced from a spectrum recorded at 90 MHz in CDCl₃. guidechem.com

¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks for each of the five carbon atoms. guidechem.com

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (ketone) | ~210-215 |

| CH (methine) | ~50-55 |

| CH₂ (methylene) | ~65-70 |

| CH₃ (connected to C=O) | ~25-30 |

| CH₃ (connected to CH) | ~10-15 |

Note: Approximate chemical shift ranges are provided based on typical values for these functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The spectrum of this compound, typically run as a liquid film, displays characteristic absorption bands corresponding to its hydroxyl and carbonyl groups. guidechem.com

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) | Stretching, hydrogen-bonded | Broad, ~3200-3600 |

| C=O (ketone) | Stretching | Strong, ~1690-1760 |

| C-H (alkane) | Stretching | ~2850-2960 |

| C-O (alcohol) | Stretching | ~1080-1300 |

The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding, a common feature in alcohols. unigoa.ac.in

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components of a mixture. nih.govmdpi.com

The electron ionization (EI) mass spectrum of this compound (molecular weight: 102.13 g/mol ) provides a fragmentation pattern that serves as a molecular fingerprint. nih.govnist.gov

| m/z Value | Possible Fragment Ion | Significance |

| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ | Loss of a methyl group |

| 71 | [M - OCH₃]⁺ or [C₄H₇O]⁺ | Fragmentation adjacent to carbonyl or hydroxyl group |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Further fragmentation |

| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak |

GC-MS analysis allows for the separation of this compound from a complex matrix before it enters the mass spectrometer, ensuring that the resulting mass spectrum is pure and directly attributable to the compound of interest. nih.gov This is crucial for metabolite identification in biological samples.

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating and quantifying this compound, especially from complex mixtures or for separating its stereoisomers.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used technique for the analysis of volatile organic compounds. scioninstruments.com The FID is highly sensitive to compounds that can be ionized in a hydrogen-air flame, which includes most carbon-containing compounds like this compound. wikipedia.org

In this method, the sample is vaporized and carried by an inert gas through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. nih.gov As each component elutes from the column, it is burned in the FID's flame, producing ions that generate an electrical current proportional to the amount of the analyte. chromatographyonline.com This allows for precise quantification. The Kovats retention index, a measure of retention time relative to n-alkanes, has been reported for this compound, aiding in its identification on non-polar columns. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers.

The separation is typically achieved using a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times. An alternative approach involves pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral reverse-phase HPLC column (e.g., C18). nih.gov This technique is particularly suitable for analyzing chiral molecules with strong polarity and poor thermal stability.

Advanced Analytical Approaches

Advanced analytical techniques are crucial for a comprehensive understanding of the structural and electronic properties of molecules. In the context of this compound, which exists as a liquid under standard conditions, direct analysis of its single crystal structure via X-ray diffraction is not feasible. thegoodscentscompany.comchemicalbook.com However, the application of these advanced methods can be illustrated through the study of its derivatives, which can be synthesized into a crystalline form.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how molecules interact with their neighbors. The analysis generates three-dimensional surfaces mapped with properties like dnorm, which highlights regions of close intermolecular contact.

In this derivative, the most significant contributions to the crystal packing were from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Table 1: Contribution of Intermolecular Contacts in a Crystalline Derivative of this compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 68% |

| C···H/H···C | 19% |

| O···H/H···O | 12% |

The red spots on the dnorm surface for this derivative indicated the presence of O—H···O and C—H···O hydrogen bonds, which are crucial in stabilizing the crystal structure. This example demonstrates how Hirshfeld surface analysis can provide deep insights into the non-covalent interactions that govern the supramolecular assembly of related compounds.

As this compound is a liquid at room temperature, with a boiling point of approximately 189.77 °C and an estimated melting point of 2.5 °C, obtaining a single crystal suitable for XRD analysis under standard conditions is not practical. thegoodscentscompany.comlookchem.com

However, the crystal structure of derivatives synthesized from this compound can be and has been successfully elucidated using single-crystal X-ray diffraction. For the derivative 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, XRD analysis revealed its crystal system, space group, and precise atomic coordinates. This information confirmed that the central piperidine (B6355638) ring adopts a chair conformation and detailed how the molecules are linked by O—H···O and C—H···O hydrogen bonds to form ribbons within the crystal lattice.

The data obtained from XRD is fundamental and serves as the input for further computational studies, including the Hirshfeld surface analysis discussed previously.

Environmental and Atmospheric Chemistry of 4 Hydroxy 3 Methyl 2 Butanone

Atmospheric Fate and Degradation Pathways

The atmospheric lifetime of 4-hydroxy-3-methyl-2-butanone is determined by its removal through reaction with key atmospheric oxidants and by photolysis. The dominant tropospheric loss process for similar hydroxycarbonyls is typically the reaction with the hydroxyl radical (OH). osti.gov

Reactions of hydroxyketones with OH radicals can proceed through the formation of a hydrogen-bonded prereactive complex or by direct H-atom abstraction. acs.orgnih.gov For instance, β-hydroxyketones are generally observed to be more reactive towards OH radicals than α-hydroxyketones. researchgate.net The rate constants for several related C4 and C5 hydroxyketones have been measured, and these values can serve as a proxy for estimating the reactivity of this compound.

| Compound | Rate Constant (kOH) at 296-298 K (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-Hydroxy-2-butanone | 10.3 ± 2.2 | osti.gov |

| 4-Hydroxy-2-butanone (B42824) | ~9.4 (Calculated from Arrhenius expression at 298K) | acs.org |

| 1-Hydroxy-2-butanone | 7.7 ± 1.7 | osti.gov |

| 3-Hydroxy-3-methyl-2-butanone (B89657) | 0.94 ± 0.37 | osti.gov |

| 4-Hydroxy-4-methyl-2-pentanone | 4.5 ± 1.5 | researchgate.net |

Based on these related compounds, the reaction with OH radicals is expected to be a significant sink for this compound. For example, the atmospheric lifetime of 4-hydroxy-2-butanone with respect to this reaction is estimated to be about 2.4 days. acs.orgconsensus.app

In certain environments, such as the marine boundary layer or in regions with industrial emissions, reactions with chlorine (Cl) atoms can also contribute to the degradation of VOCs. researchgate.net Specific kinetic data for the reaction of this compound with Cl atoms were not found in the reviewed literature. However, studies on related compounds indicate that this can be a rapid degradation pathway.

For example, the rate coefficient for the reaction of Cl atoms with 3-hydroxy-3-methyl-2-butanone has been determined, as well as for other hydroxyketones like hydroxyacetone. researchgate.netcolab.ws The reaction of Cl atoms with isoprene, a major biogenic VOC, is known to be fast, and similar reactivity could be expected for other unsaturated and oxygenated compounds. acs.org

| Compound | Rate Constant (kCl) at 298 K (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Hydroxyacetone | 5.6 ± 0.7 | researchgate.net |

| 3-Hydroxy-3-methyl-2-butanone | Data available but specific value not cited in abstract | researchgate.netcolab.ws |

The presence of a carbonyl group in this compound suggests that it may undergo photolysis upon absorption of solar radiation in the troposphere (λ > 290 nm). For some hydroxyketones, photolysis can be a major degradation pathway. researchgate.net The efficiency of photolysis depends on the compound's absorption cross-section and the quantum yield of the dissociation process.

Studies on similar molecules show varying importance of photolysis. For 4-hydroxy-2-butanone, photolysis is considered a minor sink, with an estimated lifetime of about 26 days, making it much less significant than OH oxidation. acs.orgconsensus.appresearchgate.net In contrast, for 3-hydroxy-3-methyl-2-butanone, photolysis is suggested to be the major gas-phase degradation loss process, with a much shorter lifetime of 4-5 days. researchgate.net The photolysis of 4-hydroxy-4-methyl-2-pentanone results in a lifetime of about 10 days. researchgate.net These differences highlight how the specific molecular structure influences the atmospheric fate of hydroxyketones. researchgate.net No specific photolysis data for this compound was found.

| Compound | Atmospheric Lifetime due to Photolysis | Reference |

|---|---|---|

| 4-Hydroxy-2-butanone | ~26 days | acs.orgconsensus.appresearchgate.net |

| 3-Hydroxy-3-methyl-2-butanone | 4-5 days | researchgate.net |

| 4-Hydroxy-4-methyl-2-pentanone | ~10 days | researchgate.net |

Role as an Oxygenated Volatile Organic Compound (OVOC)

This compound is classified as an oxygenated volatile organic compound (OVOC), a broad class of compounds containing oxygen atoms, which includes alcohols, aldehydes, and ketones. researchgate.net As a β-hydroxy ketone, its chemical and physical properties are influenced by both the hydroxyl and carbonyl functional groups. nih.gov

OVOCs are significant constituents of the troposphere. researchgate.net They are key precursors in the formation of tropospheric ozone and secondary organic aerosols (SOA), thereby influencing air quality and climate. researchgate.net The atmospheric oxidation of this compound will lead to the formation of smaller, more oxygenated products and potentially contribute to the formation of organic nitrates in the presence of nitrogen oxides (NOx). researchgate.net

Formation in the Atmosphere (Biogenic and Anthropogenic Sources)

OVOCs like this compound can be directly emitted into the atmosphere from various sources or formed as secondary products from the atmospheric oxidation of other hydrocarbons. researchgate.netresearchgate.net

Anthropogenic sources for related ketones include industrial emissions, where they are used as solvents, and automobile exhaust. researchgate.netresearchgate.net Furthermore, hydroxycarbonyls are known to be formed in situ in the atmosphere from the OH radical-initiated reactions of precursor compounds like alkanes and diols. researchgate.netca.gov

Biogenic sources also contribute to the atmospheric budget of OVOCs. While direct emission data for this compound is scarce, its presence has been noted in relation to natural products like truffles, suggesting potential biogenic origins, although this does not confirm direct atmospheric emission.

Applications in Advanced Materials and Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

An exhaustive search failed to identify any established synthetic routes where 4-Hydroxy-3-methyl-2-butanone serves as a key intermediate for the listed pharmaceuticals.

Precursor for D3 Receptor Antagonists

No literature was found that describes the use of this compound as a starting material or intermediate in the synthesis of Dopamine D3 receptor antagonists.

Synthesis of Steroids and Pesticides

There is no accessible research demonstrating the application of this compound in the synthesis of steroids or pesticides.

Role in the Synthesis of Heterocyclic Compounds

The role of this compound in forming various heterocyclic structures also appears to be undocumented.

Pyridines and Pyridones

No references confirming the use of this compound in the synthesis of pyridine or pyridone rings were located.

Catalysis and Industrial Processes in Applications of Advanced Materials and Chemical Synthesis

Dehydration Reactions (e.g., to 3-buten-2-one)

The dehydration of this compound is a significant transformation that yields 3-methyl-3-buten-2-one, a valuable alpha,beta-unsaturated ketone. This reaction typically proceeds via an E1 or E2 elimination mechanism, facilitated by a catalyst. In laboratory and potential industrial settings, this dehydration is a key step for the synthesis of various specialty chemicals.

One documented pathway involves collision-induced dehydration of protonated this compound. This process, along with competing vinylation reactions, has been observed as a primary reaction pathway. google.com While specific industrial catalysts for the dehydration of this compound are not extensively detailed in the available literature, analogous reactions with similar beta-hydroxy ketones provide insights into potential catalytic systems. For the related compound 4-hydroxy-2-butanone (B42824), catalysts such as anatase-TiO2 have been effectively used for its dehydration to 3-buten-2-one.

The general mechanism for the acid-catalyzed dehydration involves the protonation of the hydroxyl group, forming a good leaving group (water). Subsequently, a proton is abstracted from an adjacent carbon, leading to the formation of a double bond. The reaction conditions, including temperature, pressure, and the choice of catalyst, play a crucial role in the efficiency and selectivity of the dehydration process.

Table 1: Potential Catalysts and Conditions for Dehydration of Beta-Hydroxy Ketones

| Catalyst Type | Example | Typical Reaction Conditions | Product |

|---|---|---|---|

| Solid Acid | Anatase-TiO₂ | High temperature, Gas phase | α,β-Unsaturated Ketone |

| Mineral Acid | Sulfuric Acid | Moderate temperature, Liquid phase | α,β-Unsaturated Ketone |

| Lewis Acid | Alumina (Al₂O₃) | High temperature, Gas phase | α,β-Unsaturated Ketone |

Oxidative and Reductive Transformations

The chemical structure of this compound, containing both a hydroxyl and a ketone functional group, allows for a variety of oxidative and reductive transformations, leading to the synthesis of other valuable molecules.

Oxidative Transformations

Specific research on the oxidative transformations of this compound is limited in the available scientific literature. However, based on the principles of organic chemistry, the secondary alcohol group can be oxidized to a ketone, and the existing ketone group could potentially undergo Baeyer-Villiger oxidation. Oxidative cleavage of the carbon-carbon bond between the hydroxyl and carbonyl groups is also a possibility under strong oxidizing conditions. Common oxidizing agents could theoretically be employed for these transformations.

Table 2: Potential Oxidative Transformations of this compound

| Oxidizing Agent | Potential Product |

|---|---|

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Oxidative cleavage products (e.g., carboxylic acids) |

| Milder Oxidants (e.g., PCC, PDC) | Diketo compounds |

| Peroxy Acids (e.g., m-CPBA) | Ester (from Baeyer-Villiger oxidation) |

Reductive Transformations

The reduction of the ketone group in this compound yields a diol, specifically 3-methyl-1,3-butanediol. This transformation is of interest for the synthesis of various specialty chemicals and polymer precursors. Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. libretexts.orgchemguide.co.ukquora.comlibretexts.orgualberta.ca

While specific studies on the reduction of this compound are not extensively detailed, research on the analogous compound, 4-hydroxy-2-butanone, demonstrates the feasibility and potential for high stereoselectivity in such reductions. For instance, biocatalytic asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with high conversion and enantiomeric excess using various microorganisms. chemcess.comnih.gov This suggests that similar biocatalytic or chemocatalytic asymmetric reductions could be applied to this compound to produce chiral diols.

Table 3: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Solvent | Typical Reaction Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temperature | Secondary Alcohol |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Elevated Pressure and Temperature | Secondary Alcohol |

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3-methyl-2-butanone, and how do reaction conditions influence yield?

Synthesis typically involves aldol condensation or oxidation of diols. For example, selective oxidation of 3-methyl-2-buten-1-ol using catalysts like TiO₂ under controlled temperatures (80–120°C) can yield the target compound. Solvent choice (e.g., aqueous vs. organic phases) and catalyst loading (e.g., 5–10 wt% anatase-TiO₂) critically impact regioselectivity and byproduct formation . Purification via fractional distillation (b.p. ~189.8°C at 760 mmHg) is advised due to its miscibility with water and alcohols .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

Key techniques include:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH₃), δ 2.5–2.7 ppm (C=O adjacent CH₂), and δ 4.1–4.3 ppm (OH-bearing CH) .

- IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and 1710 cm⁻¹ (ketone C=O) .

- MS : Molecular ion peak at m/z 102.13 (C₅H₁₀O₂⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 84) .

Q. What are the key physicochemical properties relevant to experimental design?

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact (S24/25). Store in airtight containers away from strong oxidizers (e.g., HNO₃) due to incompatibility risks. Ventilation is critical, as vapor pressure reaches 0.153 mmHg at 25°C .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in radical-mediated reactions?

Q. What methodologies resolve enantiomers of this compound, and how is stereochemical purity assessed?

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) separates (3R)- and (3S)-enantiomers. Enantiomeric excess (ee) is quantified via polarimetry ([α]D²⁵ = ±15.6°) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How do gas-phase basicity measurements inform the compound’s behavior in mass spectrometry?

Equilibrium methods (e.g., proton-transfer reactions in FT-ICR cells) determine gas-phase basicity (~820 kJ/mol), correlating with fragmentation stability in EI-MS. Comparative studies with analogs (e.g., 3-hydroxy-2-butanone) highlight methyl group effects on proton affinity .

Q. What contradictions exist in thermodynamic data, and how are they reconciled?

Discrepancies in reported boiling points (e.g., 189.8°C vs. 180–185°C in older studies) arise from impurities or measurement techniques. Differential Scanning Calorimetry (DSC) under inert atmospheres standardizes values, with purity verified via GC-MS (>98%) .

Methodological Notes

- Synthesis Optimization : Use kinetic studies (e.g., in situ IR monitoring) to optimize reaction time and minimize side products like 3-methyl-2-butenoic acid .

- Analytical Validation : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping peaks in crowded spectral regions .

- Computational Tools : Leverage QSPR models (e.g., CC-DPS) to predict solubility parameters and partition coefficients (logP ≈ 0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.